molecular formula C8H8INO3 B11838020 Methyl 5-iodo-6-methoxypicolinate

Methyl 5-iodo-6-methoxypicolinate

Cat. No.: B11838020
M. Wt: 293.06 g/mol
InChI Key: HQAGYKVFIHXZIX-UHFFFAOYSA-N
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Description

Methyl 5-iodo-6-methoxypicolinate is an organic compound with the molecular formula C8H8INO3 It is a derivative of picolinic acid, featuring an iodine atom at the 5-position and a methoxy group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-iodo-6-methoxypicolinate typically involves the iodination of a methoxypicolinate precursor. One common method includes the reaction of 6-methoxypicolinic acid with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like acetic acid. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-iodo-6-methoxypicolinate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of 5-substituted-6-methoxypicolinates.

    Oxidation: Formation of 5-iodo-6-methoxypicolinic acid.

    Reduction: Formation of 5-iodo-6-methoxypicolinyl alcohol.

Scientific Research Applications

Methyl 5-iodo-6-methoxypicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-iodo-6-methoxypicolinate largely depends on its application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group can influence the compound’s binding affinity and specificity, thereby modulating its biological effects .

Comparison with Similar Compounds

    Methyl 6-iodo-5-methoxypicolinate: Similar structure but with different positions of iodine and methoxy groups.

    Methyl 5-bromo-6-methoxypicolinate: Bromine instead of iodine at the 5-position.

    Methyl 5-iodo-6-hydroxypicolinate: Hydroxy group instead of methoxy at the 6-position.

Uniqueness: Methyl 5-iodo-6-methoxypicolinate is unique due to the specific positioning of the iodine and methoxy groups, which can significantly influence its reactivity and biological activity compared to its analogs. The presence of iodine, a heavy halogen, can enhance its electron density and reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

methyl 5-iodo-6-methoxypyridine-2-carboxylate

InChI

InChI=1S/C8H8INO3/c1-12-7-5(9)3-4-6(10-7)8(11)13-2/h3-4H,1-2H3

InChI Key

HQAGYKVFIHXZIX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)OC)I

Origin of Product

United States

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